3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Beschreibung
3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a carboxamide group at position 2, a 3,5-dichlorophenyl substituent on the amide nitrogen, and a pyridin-4-yl group at position 4.
Eigenschaften
IUPAC Name |
3-amino-N-(3,5-dichlorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4OS/c20-11-7-12(21)9-13(8-11)24-18(26)17-16(22)14-1-2-15(25-19(14)27-17)10-3-5-23-6-4-10/h1-9H,22H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAPWMGOQUPWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)N)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of 3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is most likely Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in regulating gene expression, cell cycle progression, and cell proliferation.
Mode of Action
The compound interacts with its target, CDK8, by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the normal function of CDK8, leading to changes in gene expression and cell cycle progression.
Pharmacokinetics
Based on its chemical structure, it is predicted to have a logp of 43 at 22℃ and pH7, suggesting it may have good lipid solubility and potential for oral bioavailability.
Biologische Aktivität
3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structure and Properties
The compound features a thieno[2,3-b]pyridine core substituted with an amino group and a dichlorophenyl moiety. Its molecular formula is , and it possesses unique physicochemical properties that contribute to its biological activity.
Research indicates that this compound may exhibit multiple mechanisms of action, particularly in inhibiting certain kinases and modulating inflammatory pathways:
- Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor. Kinases are crucial in various signaling pathways related to cancer and inflammation. The ability of this compound to inhibit specific kinases could lead to reduced tumor growth and inflammation.
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The inhibition of COX-1 and COX-2 could lead to decreased production of pro-inflammatory mediators like prostaglandins.
Biological Activity Data
The biological activity of this compound has been assessed through various assays. Below is a summary of key findings from recent studies:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| COX-1 Inhibition | 0.04 | |
| COX-2 Inhibition | 0.04 | |
| Kinase Activity | Varies by target | |
| Anti-tumor Activity | Significant |
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of various thieno[2,3-b]pyridine derivatives, the compound demonstrated significant inhibition of COX enzymes compared to standard drugs like celecoxib. This suggests its potential as a therapeutic agent in treating inflammatory diseases.
Case Study 2: Cancer Therapeutics
Another research focused on the anti-cancer properties of thieno[2,3-b]pyridine derivatives indicated that this compound inhibited the growth of several cancer cell lines through kinase inhibition pathways. The results showed promise for its development as an anti-cancer drug.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key functional groups that enhance the biological activity of this compound:
- Dichlorophenyl Group : Enhances binding affinity to target enzymes.
- Pyridinyl Substitution : Contributes to improved solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Thieno[2,3-b]pyridine Carboxamide Derivatives
The following analysis compares the structural features, physicochemical properties, and biological activities of 3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide with analogous compounds reported in the literature.
Structural Modifications and Substituent Effects
Key Substituents and Their Roles :
- Aromatic Rings: Pyridin-4-yl vs. Thiophen-2-yl: The pyridin-4-yl group in the target compound may engage in π-π stacking or hydrogen bonding via its nitrogen atom, contrasting with the sulfur-containing thiophen-2-yl group in compounds like 3-amino-N-(4-bromophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (9) . Thiophene’s electron-rich nature could alter binding kinetics. Chlorophenyl vs.
- Trifluoromethyl Groups: Compounds like 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid () and compound 9 incorporate trifluoromethyl groups, which increase lipophilicity and metabolic stability . The absence of this group in the target compound suggests differences in pharmacokinetics.
Table 1: Substituent Comparison
*SKLB70359 lacks the pyridin-4-yl substituent, with dichlorophenyl at position 6 instead.
Physicochemical Properties
Melting Points and Stability :
Hydrogen Bonding and Crystal Packing :
- The target compound’s pyridin-4-yl group may facilitate hydrogen bonding, similar to the intramolecular N–H···O interactions observed in ’s crystal structure .
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and carboxamide groups (δ ≈ 165 ppm) .
- IR spectroscopy : Identify NH stretches (~3400 cm⁻¹) and C=O bonds (~1730 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 771.15 for a related derivative) .
What are the best practices for refining crystallographic data and validating structural models?
Advanced Research Question
- Refinement criteria : Use SHELXL with R1 < 0.05 and wR2 < 0.15. Monitor residual electron density maps (< 0.5 eÅ⁻³) .
- Validation tools : Employ PLATON/CHECKCIF for symmetry checks and OLEX2 for real-space validation .
- Thermal parameters : Ensure isotropic displacement parameters (Ueq) are within 0.02–0.06 Ų for non-H atoms .
How can researchers design experiments to elucidate the compound’s mechanism of action?
Advanced Research Question
- Enzyme inhibition assays : Test against target enzymes (e.g., PfDHODH for antimalarial activity) with IC50 determination .
- Cellular uptake studies : Use fluorescence tagging to track intracellular localization .
- Gene expression profiling : RNA-seq to identify pathways affected by treatment .
What are the documented biological activities of thieno[2,3-b]pyridine derivatives, and how does this compound compare?
Basic Research Question
Thieno[2,3-b]pyridines exhibit anticancer, antimicrobial, and antiplasmodial activities. This compound’s dichlorophenyl and pyridinyl groups enhance lipophilicity and target binding compared to simpler analogs (e.g., 4-aryl derivatives with IC50 < 1 µM against Plasmodium) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
